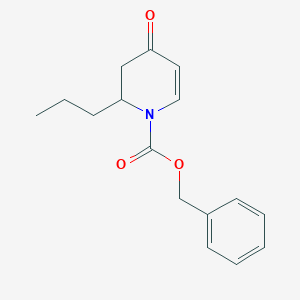
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one, also known as Tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. It was first synthesized in 1950 and was later approved by the FDA as a medication for the treatment of Alzheimer's disease in 1993. Tacrine is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, Tacrine increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
作用機序
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one increases the levels of acetylcholine in the brain, which improves cognitive function in Alzheimer's patients.
Biochemical and Physiological Effects
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. It has also been shown to have neuroprotective effects and can help to prevent the degeneration of neurons in the brain.
実験室実験の利点と制限
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, it has several limitations, including its short half-life, which requires frequent dosing, and its potential for hepatotoxicity.
将来の方向性
There are several future directions for research on 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one. One area of research is the development of new and improved acetylcholinesterase inhibitors that have fewer side effects and longer half-lives. Another area of research is the development of new therapies for the treatment of Alzheimer's disease that target other mechanisms of the disease, such as amyloid beta accumulation and neuroinflammation. Additionally, 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been shown to have potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease, and further research is needed to explore these potential applications.
合成法
The synthesis of 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one involves several steps, starting with the reaction of 2-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole with ethyl formate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide by reacting it with ammonia. The amide is then cyclized using phosphorus oxychloride to form 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one.
科学的研究の応用
10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in Alzheimer's patients by increasing the levels of acetylcholine in the brain. 10-Methyl-1,3,4,10-tetrahydroacridin-9(2h)-one has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
特性
CAS番号 |
5464-89-1 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C14H15NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2,4,6,8H,3,5,7,9H2,1H3 |
InChIキー |
FGVSSSCNMCYKJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
正規SMILES |
CN1C2=C(CCCC2)C(=O)C3=CC=CC=C31 |
その他のCAS番号 |
5464-89-1 |
溶解性 |
32 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



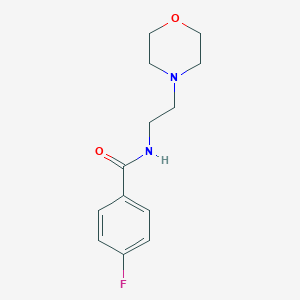
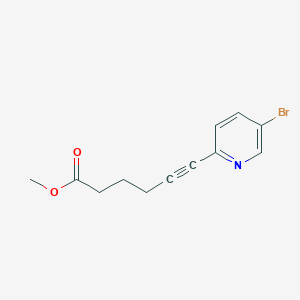
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
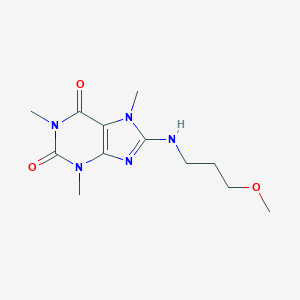
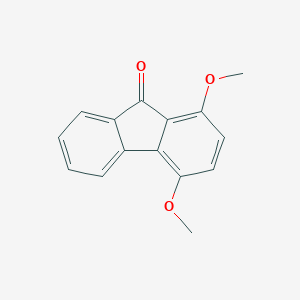

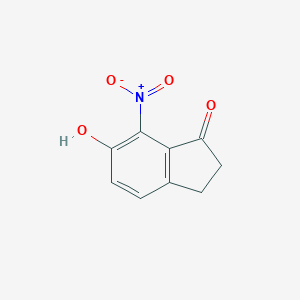
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
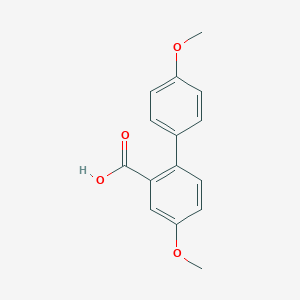
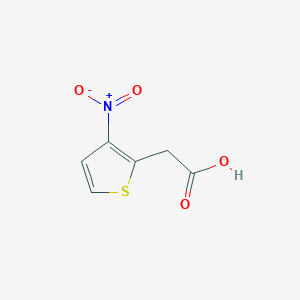
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)


